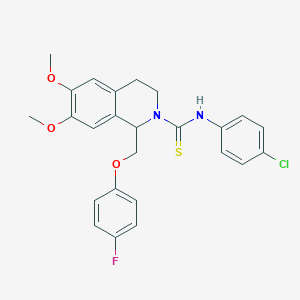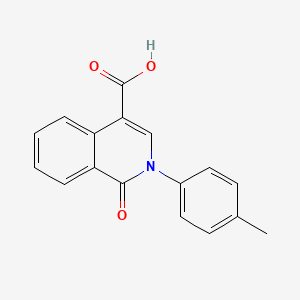
N-(4-chlorophenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.
- The fluorophenoxy group can be introduced through an etherification reaction using a fluorophenol derivative and an appropriate base.
Formation of Carbothioamide Group:
- The final step involves the reaction of the intermediate compound with a thiocarbamide reagent to form the carbothioamide group.
- Reaction conditions: Typically carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the chlorophenyl and fluorophenoxy groups. The final step involves the formation of the carbothioamide group.
-
Preparation of Tetrahydroisoquinoline Core:
- The tetrahydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
- Reaction conditions: Typically carried out in an organic solvent such as ethanol or methanol, with an acid catalyst like hydrochloric acid or sulfuric acid.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- Reduction reactions can occur at the carbothioamide group, converting it to an amine or other reduced forms.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
-
Substitution:
- The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
- Common reagents: Nitric acid, bromine.
Major Products Formed:
- Oxidation of methoxy groups can lead to the formation of aldehydes or carboxylic acids.
- Reduction of the carbothioamide group can yield amines.
- Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor for the development of new materials with specific properties.
Biology:
- It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Researchers investigate its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
- It is evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- It is used in the development of specialty chemicals and advanced materials.
- The compound finds applications in the production of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways.
Molecular Targets and Pathways:
- The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.
- It can bind to receptors, modulating signal transduction processes.
- The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
- N-(4-Chlorophenyl)-5-[(4-fluorophenoxy)methyl]-2-furamide
- 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfinyl}-N-(4-fluorobenzyl)acetamide
Comparison:
- N-(4-Chlorophenyl)-5-[(4-fluorophenoxy)methyl]-2-furamide shares similar functional groups but differs in the core structure, which is a furan ring instead of a tetrahydroisoquinoline ring.
- 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfinyl}-N-(4-fluorobenzyl)acetamide has a similar substitution pattern but features a sulfinyl group and an acetamide group instead of a carbothioamide group.
Uniqueness:
- The unique combination of functional groups in N-(4-chlorophenyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H24ClFN2O3S |
|---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C25H24ClFN2O3S/c1-30-23-13-16-11-12-29(25(33)28-19-7-3-17(26)4-8-19)22(21(16)14-24(23)31-2)15-32-20-9-5-18(27)6-10-20/h3-10,13-14,22H,11-12,15H2,1-2H3,(H,28,33) |
InChI Key |
XYCUQUWUMFJUQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11447241.png)

![7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B11447256.png)
![3,4-dimethoxy-N-{1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11447257.png)
![5-[(4-Methylbenzyl)sulfanyl]-4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazole](/img/structure/B11447263.png)
![2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11447266.png)
![8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3-chloro-4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11447274.png)
![3-[(3-methylphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11447281.png)
![6-chloro-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11447290.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11447298.png)

![3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B11447304.png)
![2-{1-(4-ethoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11447316.png)
